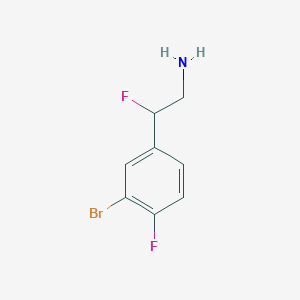
2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine is a useful research compound. Its molecular formula is C8H8BrF2N and its molecular weight is 236.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine, also known as a derivative of phenethylamine, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and potential therapeutic applications based on available research findings.
The molecular formula of this compound is C8H9BrFN, with a molecular weight of approximately 216.07 g/mol. The compound features a bromine atom, a fluorine atom, and an amine functional group, which contribute to its reactivity and potential biological interactions.
Structural Information
- Molecular Formula : C8H9BrFN
- SMILES : C1=CC(=C(C=C1CCN)Br)F
- InChIKey : AOOQMNQPSNSYBJ-UHFFFAOYSA-N
Research indicates that this compound may interact with various biomolecular targets, potentially acting as a ligand for specific receptors or enzymes. These interactions can modulate biological pathways, making it a candidate for further exploration in pharmacology and therapeutic applications .
Pharmacological Potential
Preliminary studies suggest that compounds with similar structural features exhibit diverse pharmacological properties, including:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth .
- Neurological Effects : Phenethylamine derivatives are often investigated for their psychoactive properties, which could lead to applications in treating mood disorders .
Case Studies
- Aurora A Kinase Inhibition : In studies involving quinazoline derivatives, compounds structurally related to this compound demonstrated selective inhibition of Aurora A kinase. This inhibition led to cell cycle arrest and apoptosis in cancer cell lines .
- Interaction Studies : Investigations into the interaction of similar compounds with various biological targets have revealed that these interactions can significantly influence physiological effects, warranting further studies to elucidate the exact mechanisms involved .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine | C8H8BrF2N | Different bromine position; potential variations in biological activity |
| 1-(2-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine | C8H8BrF2N | Fluorine at different position; may exhibit distinct pharmacological properties |
| 1-(4-bromophenyl)-2-fluoroethan-1-amine | C8H8BrF2N | Lacks multiple fluorine substitutions; simpler structure may lead to different reactivity |
Propriétés
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-2-fluoroethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8H,4,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYGMTSBVTXHFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)F)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













